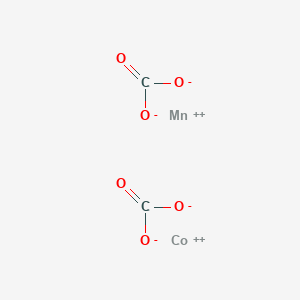

Cobalt manganese carbonate

Description

Structure

2D Structure

Properties

CAS No. |

334982-29-5 |

|---|---|

Molecular Formula |

C2CoMnO6 |

Molecular Weight |

233.89 g/mol |

IUPAC Name |

cobalt(2+);manganese(2+);dicarbonate |

InChI |

InChI=1S/2CH2O3.Co.Mn/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |

InChI Key |

HJZMCWKYJQFMPG-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Mn+2].[Co+2] |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Process Engineering for Cobalt Manganese Carbonate

Controlled Co-precipitation Techniques

Co-precipitation is a widely utilized and relatively straightforward method for synthesizing cobalt manganese carbonate precursors. mdpi.com This technique involves the simultaneous precipitation of cobalt and manganese ions from a solution to form a mixed carbonate solid. It is favored for its ability to achieve a homogeneous distribution of metal ions on an atomic level. acs.org The process is generally governed by either thermodynamically dominated single-crystal formation or kinetically controlled spherical morphology development. dntb.gov.ua

Water-Based Solvothermal Co-precipitation Processes

Water-based solvothermal co-precipitation, often referred to as hydrothermal co-precipitation, combines the principles of precipitation with hydrothermal treatment. In this method, the precipitation reaction occurs in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures. This approach facilitates the formation of crystalline materials directly, often with well-defined morphologies.

One study demonstrated a controllable hydrothermal conversion process where amorphous Ni-Co-Mn carbonate nanoparticles were transformed into uniform, crystalline microspheres. mdpi.com This transformation, conducted at 180°C in the presence of ammonium (B1175870) carbonate, proceeds through a dissolution-recrystallization mechanism, highlighting how hydrothermal conditions can refine the structure and morphology of a co-precipitated precursor. mdpi.com

Influence of Precipitants and Complexing Agents

The choice of precipitating and complexing agents is critical in co-precipitation synthesis, as it profoundly influences the reaction equilibria, particle morphology, and composition of the final product.

Common precipitants include sodium carbonate (Na₂CO₃) and ammonium carbonate ((NH₄)₂CO₃). mdpi.commdpi.com The selection of the precipitant can affect the process dynamics and the characteristics of the resulting carbonate. For instance, ammonium bicarbonate has been used as both a precipitant and a complexing agent in the synthesis of nickel manganese carbonate. acs.orgacs.org

Complexing agents, most notably ammonia (B1221849) (in the form of ammonia-water), are used to control the concentration of free metal ions in the solution. mdpi.com Ammonia forms complex ions with cobalt and manganese, and the stability of these complexes affects their precipitation rate. acs.orgacs.org The chelating ability of ammonia with manganese is weaker than with nickel or cobalt, which can make morphology control challenging in manganese-rich systems. acs.orgacs.org The use of ammonia-water typically requires a higher pH, which can lead to faster nucleation rates. acs.orgacs.org Urea can also be employed, often acting as a precursor that slowly releases ammonia upon heating. mdpi.com To avoid the environmental concerns associated with ammonia, alternative complexing agents like citric acid have been explored. dntb.gov.ua

Table 1: Influence of Precipitants and Complexing Agents on this compound Synthesis

| Agent Type | Chemical | Role / Effect | Source(s) |

|---|---|---|---|

| Precipitant | Sodium Carbonate (Na₂CO₃) | Induces precipitation of metal carbonates. | acs.orgmdpi.comacs.orgaspur.rs |

| Precipitant | Ammonium Carbonate ((NH₄)₂CO₃) | Acts as a precipitant; used in hydrothermal conversion to facilitate recrystallization. | mdpi.com |

| Precipitant / Complexing Agent | Ammonium Bicarbonate (NH₄HCO₃) | Serves dual roles in precipitating and complexing metal ions. | acs.orgacs.orgresearchgate.net |

| Complexing Agent | Ammonia / Ammonia-Water (NH₃·H₂O) | Forms metal-ammine complexes to control ion concentration and precipitation rate; requires higher pH. | acs.orgmdpi.comacs.org |

| Complexing Agent | Urea (CO(NH₂)₂) | Acts as a slow-releasing source of ammonia upon heating. | mdpi.com |

Impact of pH and Temperature on Precursor Formation and Compositional Control

Process parameters such as pH and temperature are critical levers for controlling the nucleation, growth, composition, and morphology of this compound precursors.

pH: The pH of the reaction solution dictates the chemical species present and their solubility. At a relatively low pH, transition metal ions react with carbonate ions to form the desired carbonate precipitates. acs.orgacs.org However, if the pH is too high (e.g., above 8.5), stable metal-ammine complexes can form, which may lead to non-stoichiometric products. researchgate.net In some cases, higher pH values can also lead to the formation of basic carbonates like Ni₂(OH)₂CO₃ and Co₂(OH)₂CO₃. researchgate.net Therefore, maintaining the reaction system at a relatively low and stable pH is often necessary to obtain high-purity mixed metal carbonates. acs.orgacs.org For example, basic cobalt and manganese carbonates have been precipitated at a controlled pH of 9. mdpi.com

Temperature: Temperature influences reaction kinetics and crystal growth. Co-precipitation reactions can be performed at a range of temperatures, from room temperature to 60°C or higher. acs.orgmdpi.comacs.org Higher temperatures generally accelerate the reaction and can affect the final particle size and crystallinity. In one study, increasing the precipitation temperature from 30°C to 60°C was found to increase the rate of manganese precipitation. scielo.org.za Hydrothermal syntheses inherently operate at higher temperatures, such as 140°C to 240°C, which can lead to the formation of different phases. researchgate.netbutlerov.com For instance, one study found that at 200°C, a mixture of manganese oxide and manganese carbonate was formed, while at 220-240°C, manganese carbonate was the sole product. researchgate.netbutlerov.com

Table 2: Effect of pH and Temperature on this compound Co-precipitation

| Parameter | Condition | Observation / Resulting Product | Source(s) |

|---|---|---|---|

| pH | 7.3 - 7.6 | Selective precipitation of Co(OH)₂ from a Co/Mn mixture. | google.com |

| pH | 8.2 | Maintained in a nucleation reactor to form Ni₀.₂₅Mn₀.₇₅CO₃ seeds. | acs.orgacs.org |

| pH | 9.0 | Precipitation of basic cobalt(II) and manganese(II) carbonates. | mdpi.com |

| pH | > 8.5 | Formation of stable nickel ammine complexes, potentially leading to non-stoichiometry. | researchgate.net |

| Temperature | 30 - 40 °C | Precipitation of basic carbonates with stirring. | mdpi.com |

| Temperature | 50 °C | Achieved 100% Mn precipitation (with some Co co-precipitation). | scielo.org.za |

| Temperature | 60 °C | Used for the agglomeration/growth stage in a two-stage continuous process. | acs.orgacs.org |

| Temperature | 220 - 240 °C | Hydrothermal synthesis yielded pure manganese carbonate as the only product. | researchgate.netbutlerov.com |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for producing crystalline materials with controlled morphologies and hierarchical structures. These processes are carried out in sealed reactors, using water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the solvent's boiling point. rsc.org

Two-Step Solvothermal Strategies for Hierarchical Structures

Employing a two-step or two-stage strategy provides enhanced control over the final architecture of the material. By separating the nucleation and growth phases, it is possible to engineer complex, hierarchical structures.

One such approach involves the initial synthesis of nanoparticles using a microreactor, followed by a hydrothermal treatment where these primary nanoparticles self-assemble into uniform microspheres through a dissolution-recrystallization process. mdpi.com This method allows for the creation of well-defined spherical secondary particles from nano-sized primary building blocks. mdpi.com

Another innovative two-stage continuous co-precipitation method separates the process into two reactors: a nucleation reactor and a growth (or agglomeration) reactor. acs.orgacs.org In the first stage, crystal nuclei are formed under specific conditions (e.g., low temperature, high stirring rate). acs.org These seeds are then transferred to the second reactor, where controlled agglomeration occurs under different conditions (e.g., higher temperature) to form larger, spherical particles with a compact internal structure and narrow size distribution. acs.org This strategy has been successfully used to prepare Ni₀.₂₅Mn₀.₇₅CO₃ precursors with improved sphericity and particle size distribution compared to traditional single-stage methods. acs.org

Role of Fluoride (B91410) Doping in Morphology Modulation and Phase Transformation

The introduction of dopants during synthesis can dramatically alter the growth habit and crystal structure of the final product. Fluoride, in particular, has been identified as an effective agent for modulating the morphology and inducing phase transformations in hydrothermally synthesized manganese-cobalt compounds. acs.orgresearchgate.net

In the synthesis of manganese-cobalt carbonate hydroxide (B78521), the addition of ammonium fluoride (NH₄F) to the hydrothermal process serves as a powerful morphology modulator. acs.orgresearchgate.net Research has demonstrated that by simply adjusting the concentration of NH₄F, the morphology of the resulting catalyst can be systematically controlled. For example, as the NH₄F concentration was increased, the morphology transformed into distinct structures, including a cubic-like structure with pyramids on its faces. acs.orgresearchgate.net This modulation is attributed to the influence of fluoride ions on the crystallization and growth process. Fluoride doping can also boost catalytic activity by increasing the ionicity of the metal-fluorine bond within the structure. acs.org Other fluoride sources, such as lithium fluoride (LiF) and ammonium hydrogen difluoride ([NH₄]FHF), have also been utilized in the synthesis of related fluorinated cathode materials. d-nb.infouni-freiburg.de

Table 3: Impact of Fluoride Doping on the Morphology of Hydrothermally Synthesized Mn-Co Catalysts

| NH₄F Concentration | Resulting Morphology | Source(s) |

|---|---|---|

| 0 M | Irregular nanosheets | acs.org |

| 0.07 M | Nanosheets and nanorods | acs.org |

| 0.14 M | Cubic-like with some pyramids | acs.org |

| 0.21 M | Cubic-like with pyramids on faces | acs.org |

| 0.28 M | Agglomerated cubic-like particles | acs.org |

Chemical Compound Index

Ionic Liquid-Assisted Hydrothermal Synthesis for Morphological Control

The use of ionic liquids (ILs) in hydrothermal synthesis represents a significant advancement in controlling the morphology of this compound crystals. Ionic liquids, with their unique properties like low vapor pressure, high thermal stability, and designable structures, act as soft templates or morphology-directing agents. researchgate.netnih.gov In this method, metal salts such as acetates of nickel and manganese are dissolved in deionized water containing an ionic liquid, for instance, [HPy][BF4]. nih.gov A precipitating agent, like ammonium bicarbonate (NH₄HCO₃), is then introduced to the mixed solution. nih.gov The entire mixture is sealed in a Teflon-lined autoclave and subjected to hydrothermal treatment at elevated temperatures, typically around 180°C for 12 hours. nih.gov

Research demonstrates that this approach yields particles that are more uniform and less agglomerated compared to those produced through traditional hydrothermal methods. nih.gov The presence of the ionic liquid helps to control the size and shape of the resulting powders, which is expected to improve the rate capability of materials derived from these precursors. nih.gov The mechanism for morphological control can involve processes like self-assembly driven by Ostwald ripening. researchgate.net Studies on related single-metal carbonates have shown that ionic liquid-assisted hydrothermal synthesis can produce diverse structures such as hollow microspheres and nanocubes. researchgate.net

Solid-State Reaction Methods

Solid-state reaction is a conventional yet effective method for preparing this compound precursors, often for subsequent conversion into oxides. This method is noted for being environmentally friendly as it can avoid the use of solvents, thereby generating no wastewater. mdpi.com In a typical process, solid precursors like basic cobalt carbonate and manganese carbonate are mechanically mixed. mdpi.com

The synthesis involves high-energy milling of the carbonate precursors, for example, in a planetary ball mill for an extended period, such as 8 hours, to ensure homogeneous mixing and particle size reduction. mdpi.com Following the milling process, the resulting powder is dried and then calcined at high temperatures, for instance, 550°C for 4 hours, to induce the solid-state reaction and form the desired compound or a mixed oxide phase. mdpi.com While the direct synthesis of a stable mixed this compound via this route is less common than its use in forming oxides from carbonate precursors, the principle of solid-state interaction is fundamental. This method is often the second step after a co-precipitation, where the obtained carbonate precursor is mixed with other solid reactants (like lithium salts) and heated to high temperatures. researchgate.net A significant consideration for this method is its high energy requirement for the sintering process, as atoms must diffuse over considerable distances in the solid phase. nih.gov

Thermal Decomposition Synthesis Routes

Thermal decomposition is a widely used route to synthesize materials where a precursor compound, such as this compound, is heated to a temperature at which it breaks down to form a new, often simpler, compound. This method is central to producing cobalt manganese oxides from their carbonate precursors. mdpi.comtandfonline.com

In one approach, a mixed metal carbonate, such as a copper-cobalt-manganese carbonate composite, is first synthesized through a precipitation reaction. tandfonline.com This carbonate precursor is then subjected to thermal decomposition (ignition) at a specific temperature, for example, 600°C for 3 hours, to yield the corresponding mixed metal oxide. tandfonline.com Another pathway involves the thermal decomposition of more complex coordination compounds that have carbonate as a ligand. For instance, [Carbonatotetraamminecobalt(III)] permanganate (B83412) monohydrate undergoes a solid-phase redox reaction upon heating, which results in an amorphous cobalt manganese oxide that contains carbonate anions as an intermediate phase. semanticscholar.org Further heating of this intermediate at temperatures between 300°C and 500°C transforms it into a crystalline spinel oxide. semanticscholar.org The conditions of decomposition, including temperature, atmosphere (air or inert gas), and heating duration, are critical parameters that dictate the final product's phase and nanoparticle size. researchgate.net

| Precursor Type | Decomposition Temperature | Duration | Resulting Product |

| Mixed Nitrate (B79036) Salts with Sodium Carbonate | 330°C | 3 hours | Co-Mn Spinel Oxide mdpi.com |

| Cu/Co/Mn Carbonate Composite | 600°C | 3 hours | Cu/Co/Mn Oxide Composite tandfonline.com |

| [Co(NH₃)₄CO₃]MnO₄ | 300-500°C | - | Co-Mn Spinel Oxide semanticscholar.org |

Electrochemical Deposition Techniques for Advanced Architectures

Electrochemical deposition offers a versatile method for creating thin films and advanced architectures of cobalt-manganese compounds, typically as oxides or hydroxides, directly onto a conductive substrate. While direct deposition of the carbonate is not common, indirect methods are employed where changes in local chemistry at the electrode surface induce precipitation. researchgate.net

A prominent technique involves the electrochemical reduction of nitrate ions from a solution containing cobalt and manganese nitrate salts. researchgate.netmdpi.com This reduction generates hydroxide ions (OH⁻) at the cathode, increasing the local pH and causing the co-precipitation of cobalt and manganese hydroxides onto the electrode surface. researchgate.netmdpi.com These deposited hydroxide films are generally amorphous and can be subsequently converted into crystalline spinel oxides through a sintering or heating process. researchgate.net This method allows for the fabrication of composite metal oxide films with controlled thickness and morphology. plos.org For instance, a layer-by-layer ex-situ deposition can be used, where a layer of manganese hydroxide is first deposited, followed by a layer of mixed cobalt-manganese hydroxides. plos.org The process is typically conducted using a three-electrode setup in chronopotentiometry mode. plos.orgnih.gov

Scalable Production Processes and Engineering

The transition from laboratory-scale synthesis to large-scale industrial production of this compound precursors requires robust and efficient engineering processes. The primary goal is to achieve consistent product quality, including uniform particle size and morphology, at a high throughput. osti.govscientific.net

Continuous Flow Reactor Systems (e.g., Slug Flow) for Precursor Manufacturing

Continuous flow reactors, particularly continuous stirred-tank reactors (CSTRs) and slug flow reactors, are highly suitable for the large-scale manufacturing of carbonate precursors. osti.govacs.orgresearchgate.net These systems offer superior control over reaction parameters compared to batch reactors, leading to improved product consistency. osti.gov

In a typical CSTR process, solutions of metal salts and a carbonate precipitant are continuously fed into a stirred reactor. google.com Key parameters are precisely controlled to maintain a steady state. researchgate.net A two-stage continuous process, integrating separate nucleation and growth reactors, has been developed to synthesize carbonate precursors with high sphericity and uniform particle size distribution. acs.org

Slug flow reactors, a type of continuous tubular reactor, offer enhanced heat and mass transfer due to internal circulation within the liquid "slugs". osti.gov A three-phase slug-flow system has been utilized for the continuous manufacturing of cathode precursors, demonstrating excellent control over particle size uniformity and elemental distribution at a high production rate. osti.gov

| Reactor Type | Key Parameters | Advantages |

| Continuous Stirred-Tank Reactor (CSTR) | Temperature: 80-90°C; Stirring Speed: 1000 rpm; Residence Time: 3 hours; pH: 8.2-9.8 researchgate.netacs.orggoogle.com | Well-established, allows for steady-state operation, can be cascaded for better control. acs.orgresearchgate.net |

| Slug Flow Reactor | - | Enhanced heat/mass transfer, high production rate, particle size uniformity, elemental homogeneity. osti.gov |

Microreaction Technology for Nanoparticle Synthesis

Microreaction technology utilizes reactors with micro-scale dimensions to achieve rapid mixing, precise temperature control, and short diffusion distances. This technology is particularly effective for the synthesis of nanoparticles with a narrow size distribution. semanticscholar.orgacs.org

Research has shown that Ni-Co-Mn carbonate nanoparticles can be successfully prepared using microreactors. researchgate.netsemanticscholar.org These nanoparticles can then serve as seeds or precursors in a subsequent process, such as a hydrothermal conversion, to produce larger, highly uniform spherical particles. semanticscholar.org The use of capillary microreactors has also been proposed for the rapid synthesis of high-performance cathode materials derived from these carbonate precursors. acs.org This approach highlights a multi-step strategy where microreactors are employed for the critical initial step of creating monodisperse nanoparticles, which is fundamental to controlling the morphology of the final product.

Optimization of Synthesis Parameters for Industrial Relevance

The industrial-scale synthesis of this compound (CoMnCO₃) precursors, primarily for applications like lithium-ion battery cathodes, necessitates rigorous optimization of process parameters to ensure the final product possesses the desired physical and chemical properties. These properties, including particle size and distribution, morphology, tap density, and stoichiometry, are critically influenced by the conditions maintained during the synthesis process, which is often a co-precipitation reaction. Key parameters that are manipulated to control the outcome of the synthesis include pH, temperature, stirring speed, reactant concentration, and the type of precipitating and chelating agents used.

Research into the synthesis of mixed transition metal carbonates, particularly for battery materials, has established that precise control over these variables is essential for producing materials with consistent quality and high performance. osti.gov For instance, in the co-precipitation of manganese-rich nickel-manganese-cobalt (NMC) carbonate precursors, operating a reactor in semi-batch mode has been studied to understand the effects of various process parameters. osti.gov This approach is often more efficient for research and development before scaling up to a continuous stirred-tank reactor (CSTR) process common in industrial production. osti.gov

The pH of the reaction medium is one of the most critical factors. It directly influences the precipitation of the metal ions and the stability of any intermediate complexes. researchgate.net For the production of Mn-rich carbonate materials, carbonate co-precipitation is often preferred because MnCO₃ is more stable than NiCO₃ and CoCO₃. researchgate.net However, improper pH control can lead to the unwanted precipitation of metal hydroxides, such as Ni(OH)₂ and Mn(OH)₂, especially when using ammonia as a chelating agent. acs.orgacs.org Studies have shown that maintaining a specific pH, for example, around 7.5, can lead to the formation of basic carbonates like Co₂(OH)₂CO₃. researchgate.net In a two-stage continuous coprecipitation method for cobalt-free, manganese-rich precursors, the pH is carefully controlled at different stages—for instance, 8.2 during nucleation and 9.5 in a traditional method—to manage particle growth and morphology. acs.orgacs.org

Temperature also plays a significant role in the kinetics of nucleation and crystal growth. A study on the synthesis of manganese carbonate from manganese ore found that an optimal temperature of 70°C for 3 hours resulted in a high yield and manganese content. aspur.rs Similarly, for cobalt carbonate production, a temperature range of 40 to 60°C is recommended. google.com These findings suggest that a similar temperature range would be critical for optimizing the synthesis of the mixed this compound.

The mechanical agitation or stirring speed within the reactor affects the homogeneity of the solution and the diffusion of reactants, which in turn influences the particle size distribution of the precipitate. For cobalt carbonate synthesis, a stirring speed of 100 to 130 revolutions per minute is specified to achieve a uniform product. google.com In the synthesis of manganese-rich NMC carbonates, stirring speed is also identified as a key variable affecting the physical properties of the precursor particles. osti.gov

The choice of precipitating agent is another crucial parameter. Sodium carbonate (Na₂CO₃) and ammonium bicarbonate (NH₄HCO₃) are commonly used. google.comtandfonline.com The concentration of the precipitating agent and the method of its addition (e.g., drip-feeding) can be controlled to influence the morphology and purity of the resulting carbonate. google.com For example, a patented method for producing cobalt carbonate details a two-stage dripping process (fast then slow) of a cobalt chloride solution into an ammonium bicarbonate solution to control particle formation. google.com

The table below summarizes the key synthesis parameters and their typical ranges or effects as identified in various research findings for this compound and related mixed metal carbonate precursors.

| Parameter | Optimized Range / Condition | Effect on Product Properties | Source(s) |

| pH | 7.5 - 9.8 | Influences precipitation of carbonates vs. hydroxides; affects stoichiometry and purity. researchgate.net | osti.govresearchgate.netacs.orgacs.org |

| Temperature | 40 - 70°C | Affects reaction kinetics, crystal growth, and product yield. aspur.rsgoogle.com | osti.govaspur.rsgoogle.com |

| Stirring Speed | 100 - 130 rpm | Impacts particle size distribution and homogeneity of the precipitate. google.com | osti.govgoogle.com |

| Precipitating Agent | Sodium Carbonate (Na₂CO₃), Ammonium Bicarbonate (NH₄HCO₃) | Determines the carbonate source; can influence particle morphology. google.comtandfonline.com | google.comtandfonline.com |

| Reactant Concentration | CoCl₂: 130 ± 5g/L; NH₄HCO₃: 250 ± 10g/L | Affects the rate of precipitation and the final particle characteristics. google.com | google.com |

| Reaction Time | 1 - 6 hours | Influences the completeness of the reaction and the product yield. aspur.rsmdpi.com | osti.govaspur.rsmdpi.com |

Recent advancements include the development of novel synthesis routes like the two-stage continuous coprecipitation method. This method separates the nucleation and growth stages, allowing for finer control over the particle size and sphericity of the precursor, which is crucial for its performance in battery applications. acs.orgacs.orgacs.orgacs.org This process can produce carbonate precursors with a more compact internal structure and better particle size distribution compared to traditional continuous coprecipitation methods that use ammonia-water as a complexing agent. acs.org The optimization of these advanced synthesis methodologies is key to the industrial production of high-quality this compound for next-generation materials.

Structural and Morphological Elucidation of Cobalt Manganese Carbonate Materials

Crystallographic Phase Analysis by X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a primary technique for investigating the crystallographic structure of cobalt manganese carbonate, providing insights into its phase purity, crystal system, and atomic arrangement.

This compound typically forms a solid solution that crystallizes in the trigonal crystal system, belonging to the calcite-type structure. This structure is isostructural with its parent compounds, manganese carbonate (MnCO₃, Rhodochrosite) and cobalt carbonate (CoCO₃, Spherocobaltite). The specific space group for this crystal structure is R-3c (No. 167). materialsproject.orgacs.org

The lattice parameters, which define the size and shape of the unit cell, are influenced by the relative ratio of cobalt to manganese. libretexts.orgdoitpoms.ac.uk In the trigonal system, these are defined by the lengths a and c. libretexts.org For the pure MnCO₃ phase, the structure consists of Mn²⁺ ions bonded to six oxygen atoms, forming corner-sharing MnO₆ octahedra. materialsproject.org When cobalt ions are substituted into the manganese carbonate lattice, they occupy the manganese sites, leading to a mixed-metal carbonate. The uniform distribution of cobalt and manganese elements within the particles, with no evidence of significant elemental enrichment, has been confirmed through techniques like Energy-Dispersive X-ray Spectroscopy (EDS). acs.org

The crystal structure of a nickel manganese carbonate (Ni₀.₂₅Mn₀.₇₅CO₃), which is analogous to this compound, has been identified as a hexagonal structure of the MnCO₃ phase with the R-3c space group, showing no hydroxide (B78521) impurities. acs.orgacs.org This further supports the assignment of the R-3c space group to mixed-metal carbonates based on the MnCO₃ structure.

Table 1: Crystallographic Data for Manganese Carbonate and Related Structures

| Compound | Crystal System | Space Group | Lattice Parameters (Å) |

| MnCO₃ | Trigonal | R-3c materialsproject.org | a = 4.777, c = 15.67 materialsproject.org |

| (CoₓMn₁₋ₓ)CO₃ | Trigonal | R-3c materialsproject.orgacs.org | Varies with Co/Mn ratio |

| Ni₀.₂₅Mn₀.₇₅CO₃ | Trigonal | R-3c acs.org | Not specified |

Note: Lattice parameters for the mixed cobalt-manganese compound vary depending on the precise stoichiometry.

The structural stability of this compound is often studied in the context of its transformation into other materials, typically oxides, through processes like calcination (thermal decomposition). The decomposition of basic cobalt carbonate, a related precursor, occurs through consecutive dehydroxylation and decarbonation reactions. csu.edu.cn

For this compound, calcination leads to a pseudomorphic transformation, where the original morphology of the carbonate precursor is retained in the resulting oxide material. For instance, carbonate rods and fibers can be transformed into hierarchical one-dimensional oxides with porous structures. researchgate.net The thermal decomposition process for manganese-containing carbonates can involve several steps. During electrochemical processes, MnCO₃ can undergo a phase transformation to spinel Mn₃O₄ through a manganese hydroxide intermediate. researchgate.net Similarly, during high-temperature treatments, manganese carbonate can decompose to manganese oxide (MnO) and carbon dioxide (CO₂). acs.org

In-situ XRD studies on related systems show that catalyst precursors can undergo significant phase changes under reaction conditions. For example, under a syngas mixture, precursors can transform into various phases, including metallic cobalt and other carbonates. acs.orgnih.gov The structural integrity of materials derived from this compound precursors is crucial for their final application performance, with studies showing that stable structures can be maintained even after numerous cycles in electrochemical applications. researchgate.net

Determination of Crystal Lattice Parameters and Space Groups

Microscopic and Nanoscopic Morphological Characterization

Electron microscopy techniques are indispensable for understanding the morphology, or the shape and size, of this compound particles, as well as their internal structure and elemental distribution.

Scanning Electron Microscopy (SEM) reveals the surface topography and particle arrangement of this compound materials. These materials can be synthesized to form various morphologies. A common morphology is spherical microparticles, which are often aggregates of smaller, granular primary nanoparticles. acs.org These spherical precursors can be quite compact internally, without significant voids or loose pores. acs.org The particle size can be controlled, with reported average diameters (D50) around 10.5 μm for spherical Ni₀.₂₅Mn₀.₇₅CO₃. acs.org Other studies on mixed copper, cobalt, and manganese carbonates have reported polyhedral shapes. tandfonline.com The morphology is highly dependent on the synthesis method, such as co-precipitation or hydrothermal processes. acs.orgtandfonline.com

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the characterization of the material's nanostructure. TEM analysis of mixed metal carbonates has confirmed the presence of both polyhedral and spherical shapes, with average diameters measured at 36.85 nm for a precipitated copper-cobalt-manganese carbonate composite. tandfonline.com High-Resolution TEM (HRTEM) can even resolve the crystal lattice fringes. For a Ni₀.₂₅Mn₀.₇₅CO₃ sample, a crystal layer spacing of 0.21 nm was measured, which corresponds to the (113) crystal plane of MnCO₃ in the R-3c space group. acs.orgacs.org

Furthermore, TEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to create elemental maps. This analysis has demonstrated that in mixed carbonates like Ni₀.₂₅Mn₀.₇₅CO₃, the constituent metals (e.g., nickel and manganese) are uniformly distributed within the particles, indicating homogeneous atomic mixing. acs.org This homogeneity is crucial for the performance of materials derived from these carbonate precursors.

By carefully controlling synthesis conditions, this compound and related hydroxide carbonate precursors can be fabricated into complex, hierarchical architectures. These advanced structures can offer enhanced properties due to their high surface area and structural features.

A study on manganese-cobalt carbonate hydroxide demonstrated that morphology can be precisely modulated by adjusting the concentration of an additive like ammonium (B1175870) fluoride (B91410) (NH₄F) during a hydrothermal process. nih.govresearchgate.net This allowed for the creation of various structures, including cubic-like particles with pyramids on their faces. nih.govresearchgate.net While this study focused on a carbonate hydroxide, it highlights the potential for morphological control of carbonate-based materials. Other research has shown that intramembrane precipitation can produce basic cobalt and manganese carbonate rods and fibers, which serve as templates to form hierarchical one-dimensional oxides upon calcination. researchgate.net

Table 2: Summary of Reported Morphologies for this compound and Related Materials

| Material | Synthesis Method | Morphology | Key Features |

| Ni₀.₂₅Mn₀.₇₅CO₃ | Two-Stage Continuous Coprecipitation | Spherical microparticles acs.org | Composed of granular primary nanoparticles; compact internal structure. acs.org |

| Cu/Co/Mn Carbonate | Precipitation | Polyhedral nanoparticles tandfonline.com | Average diameter of 36.85 nm. tandfonline.com |

| Mn-Co Carbonate Hydroxide | Hydrothermal with NH₄F | Cubic-like with pyramids nih.govresearchgate.net | Morphology controlled by additive concentration. nih.govresearchgate.net |

| Basic Co/Mn Carbonate | Intramembrane Precipitation | Rods and fibers researchgate.net | Precursors for hierarchical one-dimensional oxides. researchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure and Atomic Mixing Homogeneity

Spectroscopic Investigations of Molecular and Chemical Structure

Spectroscopic techniques are pivotal in probing the atomic and molecular structure of this compound, providing insights into chemical bonding, elemental composition, and oxidation states.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and vibrational modes within a material. sintef.com In the analysis of this compound, the FTIR spectrum reveals characteristic absorption bands that confirm the presence of carbonate ions (CO₃²⁻) and metal-oxygen bonds.

The carbonate group gives rise to several distinct vibrations. The most intense band, typically observed in the region of 1380-1500 cm⁻¹, corresponds to the asymmetric stretching of the C-O bond. scispace.com The out-of-plane bending and symmetric stretching vibrations of the carbonate ion are found at lower wavenumbers, often around 860 cm⁻¹. aspur.rs The presence of Mn-O and Co-O bonds is confirmed by absorption bands in the far-infrared region, generally below 600 cm⁻¹. aspur.rsspecac.com For instance, studies on manganese carbonate show peaks related to Mn-O bending vibrations between 455 and 482 cm⁻¹. aspur.rs The analysis of materials containing both cobalt and manganese carbonate precursors confirms the presence of these characteristic peaks, indicating the successful incorporation of both metals into the carbonate structure. scispace.comacs.org

Table 1: Typical FTIR Absorption Bands for this compound This table is interactive. Users can sort and filter the data.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~1400 - 1500 | Asymmetric C-O Stretch | Carbonate (CO₃²⁻) | scispace.com |

| ~860 | Out-of-plane C-O Bend | Carbonate (CO₃²⁻) | aspur.rs |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. For this compound, XPS analysis provides definitive evidence of the constituent elements and their oxidation states.

High-resolution spectra are recorded for the Co 2p, Mn 2p, C 1s, and O 1s regions.

Co 2p: The Co 2p spectrum for cobalt(II) carbonate materials typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, with characteristic binding energies. Importantly, the presence of strong "shake-up" satellite peaks at higher binding energies is a clear indicator of the paramagnetic Co²⁺ state. researchgate.netthermofisher.com

Mn 2p: The Mn 2p spectrum also displays the 2p₃/₂ and 2p₁/₂ spin-orbit split peaks. The binding energy of the Mn 2p₃/₂ peak is used to confirm the +2 oxidation state of manganese in the carbonate lattice. researchgate.net

C 1s and O 1s: The C 1s spectrum exhibits a primary peak at a binding energy corresponding to the carbonate (CO₃²⁻) group. The O 1s spectrum can be deconvoluted into components representing the oxygen in the carbonate group and potentially oxygen in metal-oxide or hydroxide surface species. researchgate.net

These XPS results are crucial for confirming the successful synthesis of this compound with the metals in their expected divalent states. researchgate.net

Table 2: Representative XPS Binding Energies for Co-Doped Manganese Carbonate This table is interactive. Users can sort and filter the data.

| Element & Orbital | Binding Energy (eV) | Inferred Chemical State | Reference |

|---|---|---|---|

| Co 2p₃/₂ | ~782.1 | Co²⁺ | researchgate.net |

| Co 2p₁/₂ | ~797.5 | Co²⁺ | researchgate.net |

| Mn 2p₃/₂ | ~642.0 | Mn²⁺ | researchgate.net |

| Mn 2p₁/₂ | ~653.8 | Mn²⁺ | researchgate.net |

| C 1s | ~289.5 | Carbonate (CO₃²⁻) | researchgate.net |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. acs.org It is particularly valuable for amorphous or nanocrystalline materials where long-range order is absent. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound materials, XAS performed at the Co and Mn K-edges provides detailed information on the oxidation state, coordination environment, and interatomic distances.

XANES: The position and shape of the absorption edge in a XANES spectrum are highly sensitive to the oxidation state of the absorbing atom. For instance, operando XAS studies on the formation of CoMn-carbonate layered double hydroxides (LDH) have been used to monitor the evolution of Co(II) and the topotactic oxidation of Mn(II) into Mn(III) during synthesis. consensus.app This demonstrates the ability of XANES to track changes in the electronic structure in real-time.

EXAFS: The oscillations in the EXAFS region, found at energies above the absorption edge, contain information about the type, distance, and number of neighboring atoms. Analysis of the EXAFS signal can reveal the Co-O and Mn-O bond lengths and coordination numbers within the carbonate structure. nih.gov Studies on related cobalt-manganese systems have used XAS to identify the formation of mixed-metal phases and their local atomic arrangements. nih.gov

Together, XANES and EXAFS provide a complete picture of the local atomic and electronic environment around the cobalt and manganese centers in the carbonate material. consensus.appnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition

Elemental and Compositional Analysis (e.g., Energy Dispersive X-ray Spectroscopy)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with scanning electron microscopy (SEM), used for the elemental analysis of a sample. nanoscience.comthermofisher.com It provides qualitative and quantitative information on the elemental makeup of the material by detecting characteristic X-rays emitted from the sample when bombarded by an electron beam. spark904.nlmicrovisionlabs.com

In the context of this compound, EDX analysis is routinely used to confirm the presence of cobalt, manganese, carbon, and oxygen. tandfonline.comsumdu.edu.ua The technique can provide weight and atomic percentages of the constituent elements, verifying that the stoichiometry of the synthesized material is consistent with theoretical values. For example, analysis of a composite material produced by precipitating copper, cobalt, and manganese with sodium carbonate confirmed the elemental composition and provided the relative weight percentages of each element. tandfonline.comresearchgate.net This quantitative data is vital for ensuring the purity and desired composition of the final product. researchgate.net

Table 3: Example EDX Elemental Composition for a Mixed Carbonate Composite This table is interactive. Users can sort and filter the data.

| Element | Weight % | Atomic % |

|---|---|---|

| Carbon (C) | 27.15 | 42.44 |

| Oxygen (O) | 52.49 | 49.38 |

| Manganese (Mn) | 5.59 | 1.91 |

| Cobalt (Co) | 5.75 | 1.83 |

| Copper (Cu) | 9.02 | 2.66 |

Source: tandfonline.comresearchgate.net

Investigation of Porosity and Surface Area Characteristics (e.g., Nitrogen Physisorption)

The surface area and porosity of a material are critical properties that influence its performance in applications such as catalysis, adsorption, and energy storage. anton-paar.com These characteristics are typically determined by nitrogen physisorption analysis at 77 K, with the data being interpreted using the Brunauer–Emmett–Teller (BET) theory for surface area and methods like Barrett-Joyner-Halenda (BJH) for pore size distribution. wikipedia.orgmicromeritics.com

For materials like this compound, which can be synthesized as micro- or nanostructures, these measurements are particularly important. nih.gov The nitrogen adsorption-desorption isotherm provides information about the specific surface area, total pore volume, and average pore diameter. Research on a nanocomposite containing cobalt carbonate and manganese carbonate reported a specific BET surface area of 29.8662 m²/g. tandfonline.comablesci.com The analysis also revealed an average pore size of 2.1634 nm, indicating a mesoporous structure, and a total pore volume of 0.0323 cm³/g. tandfonline.comablesci.com Such porous structures are beneficial as they increase the number of accessible active sites for chemical reactions. nih.gov

Table 4: Porosity and Surface Area Data for a this compound-Containing Composite This table is interactive. Users can sort and filter the data.

| Parameter | Value | Method/Theory | Reference |

|---|---|---|---|

| BET Surface Area | 29.8662 m²/g | BET | tandfonline.comablesci.com |

| Average Pore Size | 2.1634 nm | BJH | tandfonline.comablesci.com |

Electronic and Magnetic Structure Investigations in Cobalt Manganese Carbonate Systems

Theoretical and Experimental Probing of Electronic Band Structure

The electronic properties of cobalt manganese carbonate systems are a subject of significant scientific interest, explored through both theoretical calculations and experimental techniques. These investigations aim to understand the arrangement of electron energy levels and its influence on the material's behavior.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to predict the properties of materials like this compound. DFT calculations can determine the arrangement of electronic bands, which are crucial for understanding the material's conductivity and magnetic properties. epa.govarxiv.orgrsc.org For instance, DFT simulations have been used to predict the stability of different crystal structures of cobalt hydroxide (B78521) carbonate, a related compound, by calculating their total energies. arxiv.org The method involves solving equations based on the electron density, which is a function of spatial coordinates, to describe the quantum state of the electrons in the material. mdpi.com This approach has been successfully used to study the electronic structure and bonding in various materials, including cobalt oxides and other transition metal compounds. researchgate.net

Influence of Metal Ion Valences and Spin States on Electronic Properties

The electronic properties of this compound are significantly influenced by the oxidation states (valences) and spin states of the cobalt and manganese ions. mdpi.com Transition metals like cobalt and manganese can exist in multiple oxidation states, which affects the number of d-electrons and consequently the electronic and magnetic behavior of the compound. libretexts.org For example, in cobalt oxides, the Co²⁺ and Co³⁺ ions occupy different lattice sites, leading to distinct electronic and magnetic characteristics. researchgate.net

Analysis of Magnetic Ordering Phenomena

The arrangement of magnetic moments in this compound systems gives rise to interesting magnetic ordering phenomena, which are strongly dependent on temperature and applied magnetic fields.

Temperature Dependence of Magnetic Susceptibility

The magnetic susceptibility of this compound exhibits a strong dependence on temperature. At high temperatures, these materials typically behave as paramagnetic substances, where the magnetic moments of the individual ions are randomly oriented. wikipedia.org As the temperature is lowered, the magnetic susceptibility generally increases. ras.ru In many cobalt and manganese carbonates, the high-temperature magnetic susceptibility follows the Curie-Weiss law. ras.ru

However, below a critical temperature, known as the Néel temperature (TN) for antiferromagnetic materials or the Curie temperature (TC) for ferromagnetic or ferrimagnetic materials, a transition to a magnetically ordered state occurs. wikipedia.orgras.ru For instance, in CoCO₃, an abrupt increase in susceptibility is observed below its critical temperature, indicating a transition to an ordered magnetic state. ras.ru This transition temperature is a key characteristic of the material's magnetic properties.

| Compound | Curie-Weiss Law Validity Range (K) | CM | Θ (K) | Tc (K) |

|---|---|---|---|---|

| MnCO3 | 75-300 | 4.78 | 64.5 | 31.5 |

| CoCO3 | 50-300 | 1.24 | 53 | 17.5 |

Field Dependence of Magnetic Moment and Ordering Curves

The magnetic moment of this compound systems also shows a significant dependence on the applied magnetic field, particularly at temperatures below the ordering temperature. In the paramagnetic state, the magnetization increases linearly with the applied field for small fields. However, in the magnetically ordered state, the behavior is more complex.

Cation Distribution and Its Impact on Magnetic Properties

In solid solutions of calcite-structured carbonates, such as the (Mn,Ca)CO₃ system, there is a demonstrated tendency for cation ordering. acs.org Computational studies have shown that the most energetically favorable configuration involves the segregation of cations into distinct layers. acs.org Specifically for a 1:1 ratio of Mn to Ca, the ordered kutnahorite structure, with alternating layers of Ca and Mn ions along the c-axis, is the most stable. acs.org This ordering minimizes the mixing enthalpy of the solid solution. acs.org A similar ordering phenomenon would be anticipated in this compound, where Co²⁺ and Mn²⁺ ions might form alternating layers within the carbonate lattice.

The specific distribution of cations has a profound impact on the magnetic properties. In ferrite (B1171679) spinels, a class of materials extensively studied for their magnetic applications, the substitution of different cations and their placement in tetrahedral and octahedral sites significantly alters the magnetic characteristics. For instance, in cobalt manganese ferrites (Co₁₋ₓMnₓFe₂O₄), the distribution of Co²⁺, Mn²⁺, and Fe³⁺ ions between the two sublattices dictates the saturation magnetization. researchgate.net Doping with manganese can enhance the magnetic properties due to these changes in cation distribution. researchgate.net It has been observed that Mn²⁺ and Mn⁴⁺ ions can be present, with Mn⁴⁺ preferentially occupying tetrahedral sites and Mn²⁺ favoring octahedral sites, leading to higher magnetic moments. researchgate.net

Table 1: Illustrative Data on Cation Distribution and Magnetic Properties in a Related Ferrite System (Co₁₋ₓMnₓFe₂O₄)

| Composition (x) | Cation Distribution (Tetrahedral Sites) | Cation Distribution (Octahedral Sites) | Saturation Magnetization (at 4.2 K) (μB/f.u.) |

| 0.1 | 4% Co, 8% Mn, 88% Fe | Remaining ions | - |

| Doped Samples | Mn⁴⁺ preferentially on tetrahedral sites | Mn²⁺ preferentially on octahedral sites | 3.71 - 6.7 |

Note: This data is for cobalt manganese ferrite and is presented to illustrate the impact of cation distribution on magnetic properties in a related mixed-metal oxide system. researchgate.net The specific values for this compound would differ.

Electron Paramagnetic Resonance (EPR) Studies of Manganese Ion Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the local environment of paramagnetic ions, such as Mn²⁺. Although specific EPR studies on this compound are not widely reported, research on Mn²⁺ in other carbonate lattices, like calcite (CaCO₃) and dolomite (B100054) (CaMg(CO₃)₂), provides a strong basis for understanding what such studies would reveal.

When Mn²⁺ is introduced into a carbonate host lattice, it typically substitutes for the native divalent cations (e.g., Ca²⁺ or Mg²⁺). unifi.itarizona.edu The EPR spectrum of this Mn²⁺ ion is highly sensitive to its immediate surroundings, including the symmetry of the crystal field and any local distortions. nih.govresearchgate.net The spectrum for Mn²⁺ (a d⁵ ion) in a carbonate lattice generally consists of a characteristic set of six main lines, which arise from the hyperfine interaction between the electron spin and the nuclear spin of the ⁵⁵Mn nucleus (I = 5/2). nih.gov

Studies on Mn²⁺-doped calcite have shown that the EPR spectral parameters can provide detailed information about the local structure. nih.gov For instance, the zero-field splitting parameters are directly related to the distortion of the octahedral environment around the Mn²⁺ ion. nih.gov In dolomite, where Mn²⁺ can substitute for both Ca²⁺ and Mg²⁺, the EPR spectrum is a superposition of signals from Mn²⁺ in two different environments, allowing for the determination of the site preference of the manganese ions. arizona.edugeologyscience.ru

In the context of this compound, an EPR study would be expected to reveal detailed information about the Mn²⁺ ion's environment. The presence of neighboring Co²⁺ ions, which are also paramagnetic, would likely lead to a broadening of the Mn²⁺ EPR signal due to dipole-dipole interactions. geologyscience.ru The precise line shape and hyperfine coupling constants would offer insights into the Mn-O bond distances and the degree of covalency in the bonding. researchgate.net Furthermore, analysis of the EPR spectra at different orientations of a single crystal could elucidate the symmetry of the Mn²⁺ site and the orientation of the magnetic axes within the crystal structure.

Investigations of Mn²⁺ complexation with carbonate and bicarbonate ions in aqueous solutions have also been conducted using EPR. nih.govacs.org These studies have identified the formation of Mn-(bi)carbonate complexes and have even determined the coordination mode of the carbonate ligand to the Mn²⁺ ion. nih.govacs.org Such findings are crucial for understanding the fundamental interactions between manganese and carbonate ions, which are the building blocks of the solid-state material.

Table 2: Typical EPR Parameters for Mn²⁺ in Carbonate Lattices

| Host Lattice | Mn²⁺ Site | g-factor (approx.) | Hyperfine Splitting (A) (approx. G) | Key Findings |

| Calcite (CaCO₃) | Ca²⁺ | 2.0 | 95 | EPR parameters are sensitive to local distortions in the crystal lattice. researchgate.netnih.gov |

| Dolomite (CaMg(CO₃)₂) | Ca²⁺ and Mg²⁺ | 2.0 | - | Mn²⁺ can substitute for both cations, with a preference for the Mg²⁺ site. arizona.edu |

| Aqueous Solution | - | 2.0 | - | Formation of Mn-(bi)carbonate complexes with specific coordination geometries. nih.govacs.org |

Note: These parameters are for Mn²⁺ in different carbonate environments and are intended to be illustrative. The exact parameters for this compound would depend on its specific crystal structure and the local environment of the Mn²⁺ ion.

Advanced Catalytic Science and Mechanistic Insights for Cobalt Manganese Carbonate

Catalytic Performance in Fischer-Tropsch Synthesis (FTS)

In the Fischer-Tropsch synthesis (FTS), which converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, catalysts derived from cobalt manganese carbonate precursors have demonstrated significant advantages, particularly in tailoring product selectivity. nih.govresearchgate.net

Enhancement of Long-Chain Hydrocarbon Selectivity

The addition of manganese to cobalt-based catalysts is a well-established strategy for enhancing the selectivity towards long-chain hydrocarbons (C5+), which are valuable as diesel and jet fuel components. nih.govresearchgate.netescholarship.org This promotion effect is often accompanied by a desirable decrease in the formation of methane (B114726), a less valuable product. escholarship.orguu.nlmdpi.com Research indicates that the presence of manganese significantly shifts the product distribution towards C5+ hydrocarbons. chemrxiv.org

A key molecular-level mechanism proposed for this enhancement involves the interaction of hydrogen with the catalyst surface. nih.gov Density Functional Theory (DFT) simulations suggest that basic oxygen sites associated with manganese oxide (MnO) in the catalyst structure can bind hydrogen atoms that have been dissociated on the metallic cobalt sites. nih.gov This binding makes the hydrogen less available to react with CHₓ intermediates, thereby hindering chain termination reactions that would otherwise lead to methane, and consequently promoting the formation of longer hydrocarbon chains. nih.gov

Interactive Data Table: Effect of Manganese Promotion on FTS Product Selectivity

The following table, based on data from studies on silica-supported cobalt catalysts, illustrates how manganese loading affects CO conversion and product selectivity. The catalysts were tested under reaction conditions of T = 220 °C and P = 20 bar. mdpi.com

Role of Manganese Promotion in Cobalt-Based Catalysts

The promotional effect of manganese in cobalt-based FTS catalysts is multifaceted and highly dependent on the preparation method and the resulting interaction between cobalt and manganese. uu.nl A suitable preparation procedure that ensures an appropriate Co-Mn interaction is crucial for achieving a synergistic effect. uu.nl When properly integrated, manganese can enhance catalytic activity and stability. researchgate.netuu.nl

One key role of the manganese promoter is its influence on the reducibility of cobalt oxide. The incorporation of small amounts of manganese can lead to a higher degree of cobalt reduction, which is essential for creating the active metallic cobalt sites required for FTS. uct.ac.za However, excessive manganese content can have a detrimental effect by blocking these catalytically active cobalt surfaces. uct.ac.za Studies have shown that activity increases with low concentrations of manganese (e.g., Mn/Co ratio < 0.125) but decreases at higher ratios. mdpi.com

The active phase in these promoted catalysts is a subject of ongoing research. Some investigations point to the critical role of MnO/Mn₁₋ₓCoₓO phases and Lewis acid-base interactions at the Co-MnO interface that promote CO activation. nih.gov Other studies propose that manganese acts as a structural promoter for the formation of cobalt carbide (Co₂C) nanoprisms, which are suggested to be an active phase for converting syngas to lower olefins. nih.gov Furthermore, theoretical calculations suggest that manganese promotion, modeled as a manganese oxide cluster on the cobalt surface, facilitates the removal of oxygen from the active surface, which explains the reduced selectivity towards CO₂ and methane at high conversion rates. researchgate.net

Carbon Monoxide Oxidation Catalysis

Cobalt manganese oxides derived from carbonate precursors are highly effective catalysts for the low-temperature oxidation of carbon monoxide (CO), a critical reaction for air purification and in various industrial processes. mdpi.comnih.gov The high activity of these materials stems from a synergistic effect between the cobalt and manganese components. mdpi.com

Investigation of Reaction Mechanisms and Active Sites

The catalytic activity of Co-Mn mixed oxides in CO oxidation is strongly linked to their specific structural and electronic properties. dntb.gov.uamdpi.com These catalysts often form spinel structures with the general formula CoₓMn₃₋ₓO₄. mdpi.comdntb.gov.ua Research has shown that the catalytic performance is closely correlated with the surface concentration of Co³⁺ cations located in the octahedral sites of the spinel structure. mdpi.com

The mechanism involves the adsorption and oxidation of CO on these active sites. The synergistic interaction between cobalt and manganese is believed to create highly active sites for this process. mdpi.com Catalysts with high surface area, low-temperature reducibility, and a high surface content of Mn⁴⁺ have been shown to exhibit excellent catalytic activity. researchgate.net The formation of highly dispersed CoMnO₃ species and the presence of excess oxygen in the spinel structure contribute to superior low-temperature redox properties, which are crucial for facilitating the oxidation reaction. researchgate.net

Influence of Cobalt Doping on Catalytic Activity

The precise ratio of cobalt to manganese is a determining factor in the catalytic activity for CO oxidation. nih.gov Studies on a series of MnxCo₃₋ₓO₄ oxide catalysts reveal that adding a small amount of manganese to cobalt oxide can significantly enhance performance. dntb.gov.uamdpi.com For instance, the Mn₀.₁Co₂.₉ catalyst was found to display the best catalytic activity, even surpassing that of pure Co₃O₄. dntb.gov.uamdpi.com This enhancement is attributed to its small crystal size and the maximum surface ratio of Co³⁺ to Co²⁺. mdpi.com

However, as the manganese content increases beyond a certain point (e.g., x > 0.3), the catalytic activity tends to decrease drastically. dntb.gov.uamdpi.com This decline is due to a decrease in the cobalt content on the surface and in the bulk of the mixed oxide, as well as changes in cation oxidation states and structural transformations. mdpi.com Another study preparing Mn/Co mixed oxides via co-precipitation found that the highest catalytic activity was achieved with a Mn/Co molar ratio of 1. nih.gov

Interactive Data Table: Catalytic Activity in Methane Combustion

While focused on methane combustion, the following data for Mn-doped Co₃O₄ catalysts synthesized from carbonate precursors provides insight into how dopant levels affect catalytic oxidation performance, measured by the temperatures required for 50% (T₅₀) and 90% (T₉₀) conversion. mdpi.com

Selective Catalytic Reduction (SCR) Reactions (e.g., NH₃-SCR)

Cobalt-manganese composite oxides, often synthesized from carbonate precursors, are highly promising catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOₓ) with ammonia (B1221849) (NH₃), a key technology for controlling emissions from stationary and mobile sources. mdpi.comresearchgate.net The combination of cobalt and manganese oxides creates a catalyst with superior low-temperature activity and stability. bohrium.commdpi.com

A key aspect of the improved performance is the enhanced ability of the Co-Mn catalyst to oxidize NO to NO₂. acs.org This promotes the "fast SCR" reaction (NO + NO₂ + 2NH₃ → 2N₂ + 3H₂O), which proceeds much more rapidly at lower temperatures than the standard SCR reaction. researchgate.net In-situ DRIFTS studies have shown that cobalt modification enhances the adsorption capacity for both NH₃ and NO and influences the formation of reactive intermediates. bohrium.com The reaction over Co-Mn catalysts has been shown to follow both the Langmuir-Hinshelwood and Eley-Rideal mechanisms. researchgate.net

Interactive Data Table: NH₃-SCR Activity of Mn and Co-Mn Catalysts

The following table presents the NOₓ conversion efficiency at different temperatures for a manganese-titanium oxide catalyst and a cobalt-modified version, demonstrating the promotional effect of cobalt. acs.org

Hydrocarbon Formation from Syngas Conversion

This compound serves as a crucial precursor for the synthesis of highly effective catalysts in the Fischer-Tropsch (FT) process, which converts synthesis gas (syngas), a mixture of carbon monoxide and hydrogen, into valuable hydrocarbons. mdpi.commdpi.com The calcination of this compound yields mixed cobalt-manganese oxides (CoMnOx), which, after reduction, form the active catalytic phases for syngas conversion. mdpi.com The performance of these catalysts is significantly influenced by the preparation method and the resulting physicochemical properties.

The addition of manganese as a promoter to cobalt catalysts plays a significant role in steering the product distribution towards longer-chain hydrocarbons (C₅+), while often decreasing the selectivity towards methane. chemrxiv.org The interaction between cobalt and manganese influences the catalyst's structure and, consequently, its activity and selectivity. While some studies report that manganese promotion can lead to catalysts that are less active than unpromoted cobalt, they achieve a more desirable product slate with a higher proportion of long-chain n-paraffins. In contrast, other findings show that using an activated carbon support for CoMnOx catalysts can boost both catalyst activity and selectivity to C₂₊ hydrocarbons while reducing the formation of methane and carbon dioxide. researchgate.net

Table 1: Catalytic Performance of Co-Mn Catalysts in Syngas Conversion

Investigation of Adsorbed Species and Reaction Intermediates on Catalyst Surfaces

Understanding the mechanism of hydrocarbon formation on cobalt-manganese catalysts requires detailed investigation of the species that adsorb onto the catalyst surface and the intermediates that form during the reaction. Advanced surface-sensitive techniques provide crucial insights into these complex processes.

Under reaction conditions, the catalytically active phase is identified as metallic cobalt in close contact with manganese oxide (MnO). chemrxiv.org Studies using in-situ techniques like ambient pressure X-ray photoelectron spectroscopy (APXPS) have successfully identified several key species on the catalyst surface during syngas exposure. chemrxiv.org Molecular carbon monoxide (CO) adsorbs onto the metallic cobalt (Co⁰) sites. chemrxiv.org This adsorbed CO can then undergo H₂-assisted dissociation to form cobalt carbide (Co₂C) and crucial CHₓ (x=1-3, e.g., methylidyne) intermediates. chemrxiv.orgnih.gov The presence of manganese significantly enhances the formation of these CHₓ species, which are the fundamental building blocks for growing hydrocarbon chains. chemrxiv.org

The promotional role of manganese is multifaceted. Density Functional Theory (DFT) simulations suggest that MnO acts as a reservoir for hydrogen atoms, binding them to its basic oxygen sites. chemrxiv.org This makes hydrogen less available for terminating chain growth by hydrogenating CHₓ moieties into methane, thereby favoring the coupling of CHₓ units to form longer chains. chemrxiv.org

In-situ diffuse reflectance FTIR (DRIFTS) studies using CO as a probe molecule confirm the presence of metallic cobalt particles on the reduced Co-Mn catalysts. researchgate.net These studies show bands corresponding to CO linearly adsorbed and bridge-adsorbed on Co⁰ sites. researchgate.net In addition to these active intermediates, carbonate species are also detected on the catalyst surface, typically associated with the manganese oxide component. chemrxiv.org These carbonates are observed in XPS spectra and are thought to be formed on the MnO. chemrxiv.org

The sequence of events on the catalyst surface involves the initial adsorption of CO, followed by its dissociation and hydrogenation to create a high concentration of CHₓ monomers. The enhanced availability of these monomers on the Co-Mn surface, compared to a pure cobalt surface, is a key factor explaining the observed selectivity towards C₅+ hydrocarbons. chemrxiv.org

Table 2: Surface Species and Intermediates Identified on Co-Mn Catalysts

Electrochemical Energy Conversion and Storage Applications of Cobalt Manganese Carbonate

Lithium-Ion Battery Electrodes

In the realm of lithium-ion batteries (LIBs), compounds based on cobalt and manganese carbonates are utilized both as active anode materials and as precursors for the synthesis of advanced cathodes.

Manganese carbonate (MnCO₃) has been identified as an attractive anode material for LIBs due to its high theoretical capacity, which is based on a conversion reaction. acs.orgnih.gov However, its practical application has been historically hindered by significant volume changes during cycling, leading to poor cycling performance and capacity fade. acs.orgnih.gov

Recent research has demonstrated that morphological control can overcome these limitations. Specifically, microsized spherical MnCO₃, once considered unsuitable for LIB anodes, has shown exceptional performance. acs.orgnih.gov Studies on spherical MnCO₃ with varying diameters revealed high reversible capacities and excellent cycling stability, comparable to their nanosized counterparts. acs.orgnih.gov For instance, MnCO₃ microspheres with a mean diameter of 2.6 μm can deliver a reversible specific capacity of 656.8 mAh/g after 100 cycles, with a capacity retention of over 90%. acs.orgnih.gov This enhanced performance is attributed to a substantial structural transformation during the initial charge/discharge cycles, where the microspheres evolve into a self-stabilized nanostructured matrix. acs.orgnih.gov This porous matrix effectively buffers the volume changes, maintains the electrode's structural integrity, and provides additional capacity beyond the standard conversion reaction. acs.orgnih.gov Other investigated morphologies, such as hierarchical micro/nano twin-spheres, have also shown promise for delivering high capacity and cycling stability. researchgate.net

Table 1: Performance of Manganese Carbonate Microsphere Anodes An interactive data table summarizing the reversible specific capacity of MnCO₃ microspheres of different sizes after 100 cycles.

| Material | Mean Diameter (μm) | Reversible Specific Capacity (mAh/g after 100 cycles) | Capacity Retention |

| MnCO₃–S | 2.6 | 656.8 | >90% |

| MnCO₃–M | 4.0 | 573.9 | >90% |

| MnCO₃–B | 6.9 | 487.3 | >90% |

| Data sourced from research on self-stabilized manganese carbonate microspheres. acs.orgnih.gov |

Mixed transition metal carbonates containing nickel, manganese, and cobalt are critical precursors for the industrial synthesis of layered ternary oxide cathodes, commonly known as NMC (LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂). mdpi.comwikipedia.org The carbonate co-precipitation method is a widely used, reproducible, and scalable technique to produce these precursors. mdpi.com This method is particularly advantageous for creating manganese-rich compositions because MnCO₃ is significantly more stable in the aqueous solution used during synthesis compared to nickel carbonate (NiCO₃) or cobalt carbonate (CoCO₃). researchgate.net

The properties of the final NMC cathode, such as particle morphology, density, and electrochemical performance, are heavily influenced by the characteristics of the carbonate precursor. Research has focused on controlling the precipitation conditions to synthesize spherical precursor particles with a narrow size distribution. mdpi.comresearchgate.net Examples of such precursors include Ni₀.₂Mn₀.₆Co₀.₂CO₃ and Ni₀.₄Mn₀.₄Co₀.₂CO₃. mdpi.com Furthermore, advanced structures like multi-shell spherical Mn₀.₅₄Ni₀.₁₃Co₀.₁₃(CO₃)₀.₈ have been synthesized and used to create high-performance, Li-excess layered cathodes. rsc.org When tested in a half-cell, a cathode derived from this precursor delivered a high initial discharge capacity of 250.7 mAh/g and retained 90.3% of its capacity after 100 cycles at a 1C rate. rsc.org

Table 2: Performance of NMC Cathodes Derived from Carbonate Precursors An interactive data table showing the electrochemical performance of different NMC cathodes synthesized from Ni-Mn-Co carbonate precursors.

| Precursor Composition | Resulting Cathode | Initial Discharge Capacity | Cycling Performance |

| Mn₀.₅₄Ni₀.₁₃Co₀.₁₃(CO₃)₀.₈ | Li[Li₀.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃]O₂ | 250.7 mAh/g at 0.1C | 90.3% capacity retention after 100 cycles at 1C |

| Ni₀.₂₅Mn₀.₇₅CO₃ | Li₁.₂Mn₀.₆Ni₀.₂O₂ | 217.8 mAh/g at 0.1C | 95.9% capacity retention after 200 cycles |

| Data sourced from studies on nanoarchitectured ternary compounds and cobalt-free cathodes. rsc.orgacs.org |

The primary mechanism for lithium storage in manganese carbonate anodes is a conversion reaction, represented by the electrochemical equation: MnCO₃ + 2Li⁺ + 2e⁻ ↔ Mn + Li₂CO₃. researchgate.net This reaction involves the complete decomposition of the host material to form metallic manganese nanoparticles embedded in a lithium carbonate matrix. This process yields a high theoretical capacity that surpasses conventional graphite (B72142) anodes. researchgate.netnih.gov

In addition to the Faradaic capacity from the conversion reaction, research indicates that other mechanisms contribute to charge storage. The nanostructuration of the electrode material, whether synthesized directly or formed in-situ during cycling, promotes a capacitive lithium storage mechanism. nih.gov This non-Faradaic process, involving charge storage at the surface and in pores, enhances the material's rate performance. researchgate.net The self-stabilized porous matrix that evolves from microspherical particles not only accommodates volume changes but also contributes extra capacity beyond the theoretical conversion limit. acs.orgnih.gov

The partial substitution of manganese with cobalt in carbonate and oxide-based electrodes has been shown to be an effective strategy for improving electrochemical performance. nih.gov Research indicates that incorporating cobalt into manganese carbonate electrodes improves the cycling efficiency, especially at high charge and discharge rates. nih.gov

This beneficial effect is also well-documented in the closely related manganese oxide (MnO) system, which can be formed from carbonate precursors. Studies on cobalt-alloyed manganese oxide nanoparticles (Mn₁₋ₓCoₓO) revealed that a specific cobalt content (x=0.2) resulted in the highest reversible specific capacity. nih.gov After 55 cycles, the Mn₀.₈Co₀.₂O anode retained a specific capacity of 709 mAh/g, significantly higher than the 478 mAh/g for pure MnO. nih.gov This enhancement is attributed to synergistic interactions between the two metals, which can improve electronic conductivity and facilitate more stable cycling. nih.gov In some systems, cobalt acts as a structural stabilizer for the manganese redox activity, enabling high capacity retention over hundreds of cycles. rsc.org

Table 3: Effect of Cobalt Substitution on Anode Performance An interactive data table comparing the stabilized specific capacity of pure manganese oxide versus cobalt-substituted manganese oxide anodes after 55 cycles at 400 mA/g.

| Anode Material | Stabilized Specific Capacity (mAh/g) |

| MnO/MWCNT | 478 |

| Mn₀.₈Co₀.₂O/MWCNT | 709 |

| CoO/MWCNT | 602 |

| Data sourced from research on cobalt alloying in manganese oxide nanoparticles. nih.gov |

Electrochemical Lithium Storage Mechanisms and Conversion Reactions

Supercapacitor and Pseudocapacitive Material Research

Cobalt manganese carbonate and its related hydroxide (B78521) compounds are highly promising electrode materials for supercapacitors. Their ability to undergo fast and reversible Faradaic redox reactions at the surface allows for pseudocapacitive charge storage, which combines the high power density of traditional capacitors with the high energy density of batteries. researchgate.netacs.org

The design of advanced electrode architectures is key to unlocking the full potential of this compound-based materials for supercapacitors. Researchers have developed hierarchical heterostructures, such as nickel cobalt manganese ternary carbonate hydroxide (NiCoMn-CH) nanoflakes grown directly on a conductive substrate. nih.gov This design provides a large electrochemically active surface area and efficient pathways for ion and electron transport, leading to exceptional performance. One such electrode delivered an unprecedentedly high specific capacitance of up to 3224 F/g at a current density of 1 A/g and maintained 92.4% of its initial capacitance after 6000 charge-discharge cycles. nih.gov

Another innovative approach involves the fabrication of flexible supercapacitors for wearable electronics. rsc.orgrsc.org By growing well-aligned manganese- and nickel-co-substituted cobalt carbonate hydroxide nanoneedle arrays on a flexible carbon fiber, researchers have constructed asymmetric supercapacitors (FASCs). rsc.orgrsc.orgresearchgate.net These flexible electrodes have demonstrated high specific capacitance (1440.52 F/g at 1 A/g) and excellent cycling stability (90.78% retention). rsc.orgrsc.orgresearchgate.net Kinetic analysis of these systems reveals that the charge storage mechanism is dominated by ion diffusion-controlled pseudocapacitive behavior, with cobalt playing a primary role in the high capacitance achieved. acs.org

Table 4: Performance of this compound-Based Supercapacitor Electrodes An interactive data table summarizing the performance of various supercapacitor electrodes incorporating cobalt and manganese carbonates/hydroxides.

| Electrode Material | Architecture | Specific Capacitance (at 1 A/g) | Cycling Stability |

| NiCoMn-CH on Co-CH NWAs | Hierarchical Nanoflakes | 3224 F/g | 92.4% retention after 6000 cycles |

| Mn, Ni co-substituted Co-CH | Nanoneedle Array on Carbon Fiber | 1440.52 F/g | 90.78% retention |

| NiCo₁/₂ Carbonate Hydroxide | Sea-Urchin-like Microspheres | 950.2 F/g | 178.3% retention after 3000 cycles* |

| Note: The >100% retention is attributed to an activation process during cycling. Data sourced from studies on ternary carbonate hydroxides and flexible supercapacitors. acs.orgnih.govrsc.orgrsc.orgresearchgate.net |

Hybrid Energy Storage Devices (Supercapattery) Development

Hybrid energy storage devices, often termed supercapatteries, merge the characteristics of high-power supercapacitors and high-energy batteries into a single unit. mdpi.com These devices typically utilize a battery-type Faradaic electrode and a capacitor-type electrode. mdpi.com Cobalt manganese-based materials, often synthesized from or as carbonate hydroxides, are investigated for their potential as the battery-type electrode in these systems due to their promising redox behavior.

Research into materials derived from cobalt and manganese has shown significant potential. For instance, nickel cobalt manganese ternary carbonate hydroxide (NiCoMn-CH) grown on nickel foam has been developed as a high-performance electrode. rsc.orgmdpi.com This hierarchical structure demonstrated a very high specific capacitance of 3224 F g⁻¹ at a current density of 1 A g⁻¹ and maintained 92.4% of its capacity after 6000 charge-discharge cycles. rsc.org The synergistic effect between the different metal components and the unique nanostructure contribute to these enhanced electrochemical properties. rsc.org

In another study, cobalt manganese layered double hydroxide (Co-Mn LDH) nanoflakes were used as the positive electrode against an activated carbon (AC) negative electrode in a hybrid device. ntu.edu.sgacs.org This supercapattery exhibited a high energy density of 20.3 Wh kg⁻¹ at a power density of 435 W kg⁻¹ and showed exceptional stability with 99.7% capacitance retention after 10,000 cycles. ntu.edu.sgacs.org Similarly, cobalt manganese phosphate (B84403) thin films, used as a cathode against a reduced graphene oxide (rGO) anode, formed an asymmetric supercapacitor with a maximum energy density of 45.7 Wh kg⁻¹ and a power density of 1.65 kW kg⁻¹. utp.edu.my

These examples, while often involving hydroxides or phosphates, highlight the versatility of the cobalt-manganese system, which frequently originates from carbonate precursors, in the development of next-generation hybrid energy storage devices. www.gov.br

Table 1: Performance of Cobalt-Manganese-Based Hybrid Energy Storage Devices

| Electrode Material | Counter Electrode | Electrolyte | Specific Capacitance / Capacity | Energy Density | Power Density | Cycle Stability | Reference |

|---|---|---|---|---|---|---|---|

| NiCoMn-CH on Ni Foam | - (Three-electrode) | - | 3224 F g⁻¹ @ 1 A g⁻¹ | - | - | 92.4% after 6000 cycles | rsc.org |

| Co-Mn LDH Nanoflakes | Activated Carbon | 1 M KOH | 65 F g⁻¹ @ 0.5 A g⁻¹ | 20.3 Wh kg⁻¹ | 435 W kg⁻¹ | 99.7% after 10,000 cycles | ntu.edu.sgacs.org |

Electrocatalytic Applications